molecular formula C10H14FNO B13048857 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Cat. No.: B13048857
M. Wt: 183.22 g/mol
InChI Key: FSABZFYFIIFJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO. It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a 4-fluoro-3-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation is often employed to achieve efficient reduction of the nitroalkene intermediate .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting mood and behavior .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

FSABZFYFIIFJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.